

# In Vitro Binding Affinity of Sibutramine and its Active Metabolites: A Technical Guide

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## Compound of Interest

Compound Name: Meridia

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This technical guide provides a comprehensive overview of the in vitro binding affinity of sibutramine and its primary active metabolites, N-monodesmethysibutramine (M1) and N-didesmethysibutramine (M2), for the monoamine transporters: serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT). This document is intended to serve as a resource for researchers and professionals in the fields of pharmacology and drug development.

Sibutramine, a formerly marketed anti-obesity agent, exerts its pharmacological effects primarily through the inhibition of monoamine reuptake.<sup>[1][2]</sup> While sibutramine itself is a relatively weak inhibitor, its demethylated metabolites, M1 and M2, are potent inhibitors of both SERT and NET.<sup>[1][3]</sup> The in vivo effects of sibutramine are largely attributed to these active metabolites.<sup>[1]</sup> Understanding the binding affinities of these compounds is crucial for elucidating their mechanism of action and potential therapeutic applications.

## Quantitative Binding Affinity Data

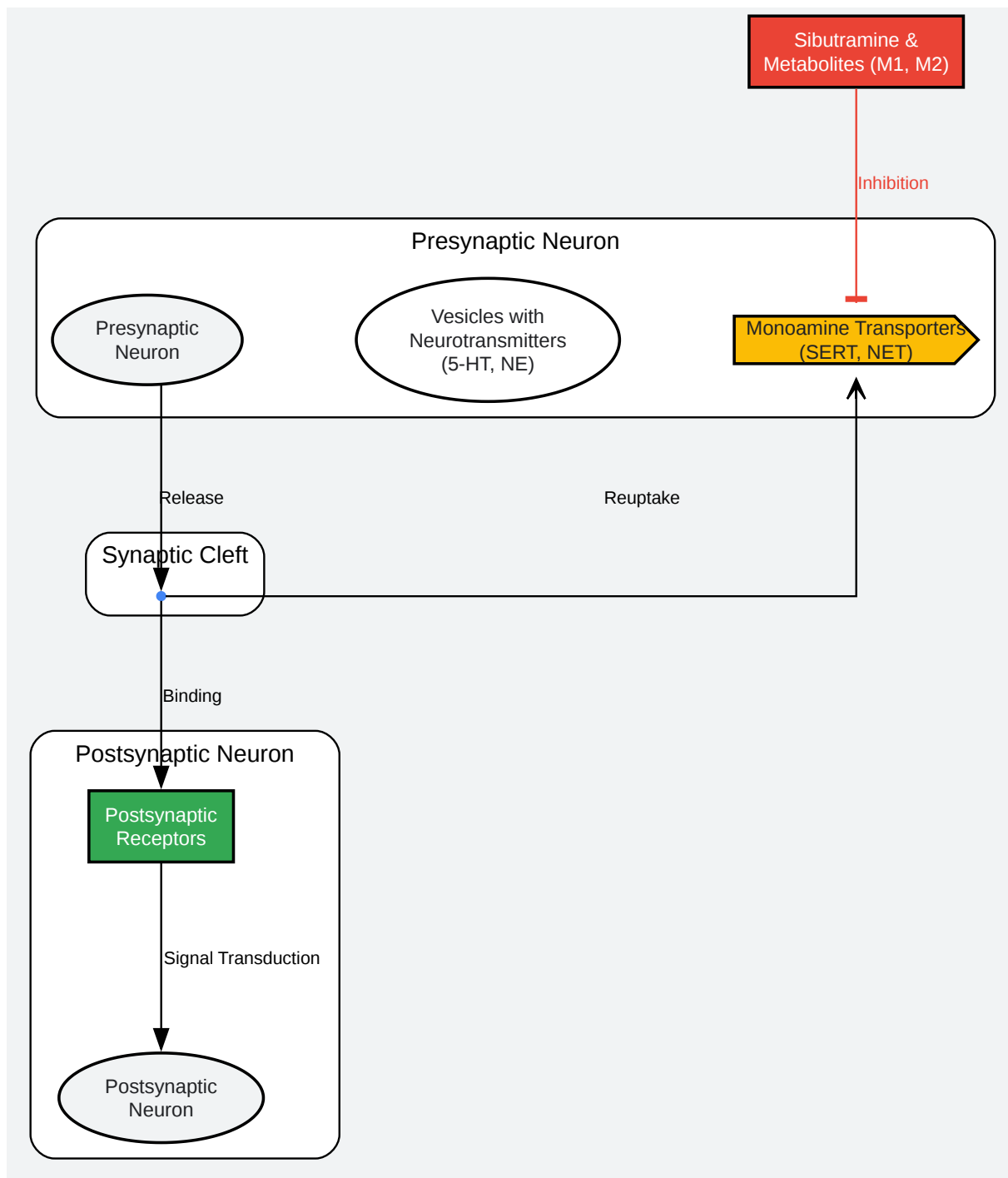
The following table summarizes the in vitro binding affinities (IC<sub>50</sub> and K<sub>i</sub> values) of sibutramine and its active metabolites for the human serotonin, norepinephrine, and dopamine transporters. The data has been compiled from various radioligand binding studies.

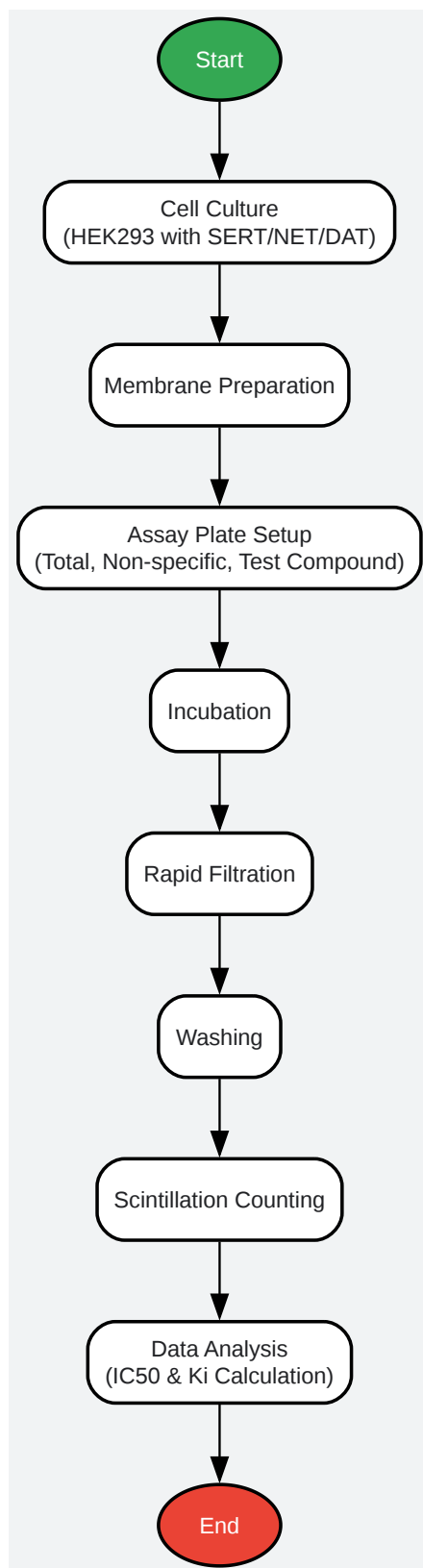
Compound	Transporter	IC50 (nM)	Ki (nM)
Sibutramine	SERT	~2000-3000	-
NET	Weak inhibitor	-	
DAT	3800	-	
Metabolite 1 (M1)	SERT	-	~18
NET	Potent inhibitor	-	
DAT	-	-	
Metabolite 2 (M2)	SERT	-	~25
NET	Potent inhibitor	-	
DAT	-	-	

Note: The table presents approximate values based on available literature. Experimental conditions may vary between studies, leading to slight differences in reported values. A dash (-) indicates that specific quantitative data was not available in the reviewed sources.

## Mechanism of Action: Monoamine Reuptake Inhibition

Sibutramine and its metabolites function as monoamine reuptake inhibitors.[4] By binding to SERT and NET, they block the reabsorption of serotonin and norepinephrine from the synaptic cleft back into the presynaptic neuron. This leads to an increased concentration of these neurotransmitters in the synapse, enhancing their signaling to postsynaptic neurons. The inhibition of dopamine reuptake is comparatively weaker.[5]





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